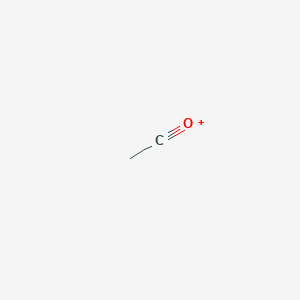
ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethanone, with the molecular formula C2H3O+, is a positively charged ion that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ethanone can be synthesized through various methods, including the reaction of ethylene with oxidizing agents under controlled conditions. One common method involves the use of palladium catalysts to facilitate the formation of the ethylidyne species on metal surfaces .
Industrial Production Methods: In industrial settings, ethylidyneoxidanium is often produced using high-temperature and high-pressure conditions to ensure the efficient conversion of raw materials. The use of advanced catalytic systems and optimized reaction parameters is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Under specific conditions, ethylidyneoxidanium can be reduced to simpler hydrocarbons.
Substitution: It can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are often used.
Substitution: Halogens and other electrophiles are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction may produce alkanes and alkenes .
Aplicaciones Científicas De Investigación
ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study surface reactions on metal catalysts.
Biology: Research on its interactions with biological molecules helps in understanding enzyme mechanisms.
Mecanismo De Acción
The mechanism by which ethylidyneoxidanium exerts its effects involves its interaction with specific molecular targets and pathways. It often acts as an intermediate in catalytic cycles, facilitating the conversion of reactants to products. The positively charged nature of the compound allows it to interact with negatively charged species, promoting various chemical transformations .
Comparación Con Compuestos Similares
Ethylene oxide: A cyclic ether with similar reactivity but different structural properties.
Acetaldehyde: An aldehyde that shares some chemical characteristics with ethylidyneoxidanium.
Vinyl alcohol: An isomer with distinct chemical behavior.
Uniqueness: ethanone is unique due to its positively charged nature and its role as an intermediate in many catalytic processes. Its ability to participate in a wide range of reactions under various conditions sets it apart from other similar compounds .
Propiedades
Número CAS |
15762-07-9 |
|---|---|
Fórmula molecular |
C2H3O+ |
Peso molecular |
43.04 g/mol |
Nombre IUPAC |
ethylidyneoxidanium |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |
Clave InChI |
TWAOQVMPIYQPKG-UHFFFAOYSA-N |
SMILES |
CC#[O+] |
SMILES canónico |
CC#[O+] |
Sinónimos |
[1-14C] acetyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















